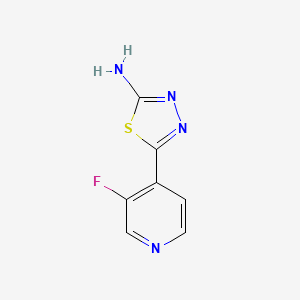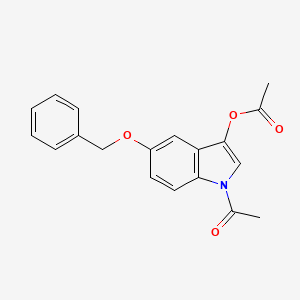
1-Acetyl-5-(benzyloxy)-3-indolyl Acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetyl-5-(benzyloxy)-3-indolyl acetate is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features an indole core substituted with an acetyl group at the 1-position, a benzyloxy group at the 5-position, and an acetate group at the 3-position. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-acetyl-5-(benzyloxy)-3-indolyl acetate typically involves multi-step organic reactions. One common method starts with the preparation of 5-benzyloxyindole, which is then acetylated at the 1-position using acetic anhydride in the presence of a base such as pyridine. The final step involves the esterification of the 3-position with acetic anhydride or acetyl chloride under acidic conditions to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and purification techniques are also tailored to ensure cost-effectiveness and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Acetyl-5-(benzyloxy)-3-indolyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acetyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, where nucleophiles replace the benzyl moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of 1-(hydroxyethyl)-5-(benzyloxy)-3-indolyl acetate.
Substitution: Formation of 5-substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
1-Acetyl-5-(benzyloxy)-3-indolyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-acetyl-5-(benzyloxy)-3-indolyl acetate involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or modulator of specific enzymes and receptors, influencing cellular processes such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.
Vergleich Mit ähnlichen Verbindungen
1-Acetyl-3-indolyl acetate: Lacks the benzyloxy group, resulting in different chemical and biological properties.
5-Benzyloxyindole: Lacks the acetyl and acetate groups, affecting its reactivity and applications.
1-Acetyl-5-(methoxy)-3-indolyl acetate: Features a methoxy group instead of a benzyloxy group, leading to variations in its chemical behavior and biological activity.
Uniqueness: 1-Acetyl-5-(benzyloxy)-3-indolyl acetate is unique due to the presence of both the benzyloxy and acetate groups, which confer distinct chemical reactivity and biological properties. This combination of functional groups allows for versatile applications in various fields of research and industry.
Eigenschaften
Molekularformel |
C19H17NO4 |
|---|---|
Molekulargewicht |
323.3 g/mol |
IUPAC-Name |
(1-acetyl-5-phenylmethoxyindol-3-yl) acetate |
InChI |
InChI=1S/C19H17NO4/c1-13(21)20-11-19(24-14(2)22)17-10-16(8-9-18(17)20)23-12-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3 |
InChI-Schlüssel |
RBJWILBTRMLYLB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1C=C(C2=C1C=CC(=C2)OCC3=CC=CC=C3)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



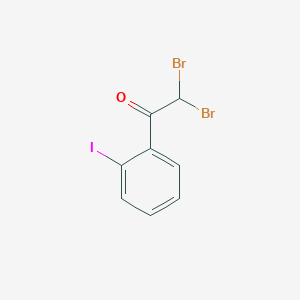
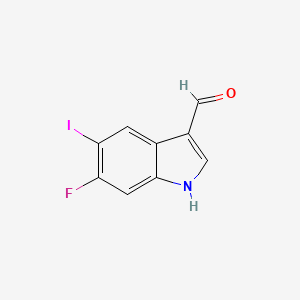
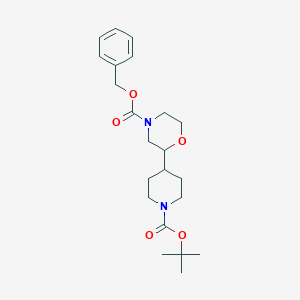
![2,2,2-Trifluoro-N-[4-(trifluoromethoxy)phenyl]acetimidoyl Chloride](/img/structure/B15335837.png)
![[(2S,4R)-4-Hydroxy-2-tetrahydrofuryl]methyl 4-Methylbenzoate](/img/structure/B15335838.png)


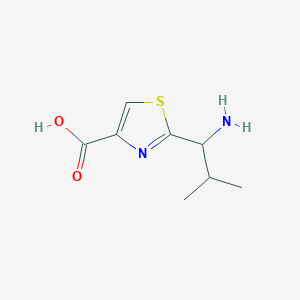
![2-(Methylamino)benzo[d]isothiazol-3(2H)-one](/img/structure/B15335865.png)

![4-Bromo-7-fluorobenzo[d][1,3]dioxole](/img/structure/B15335894.png)

